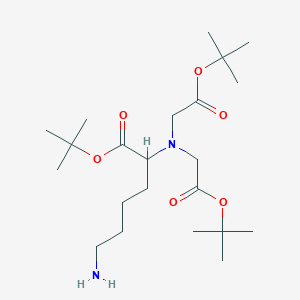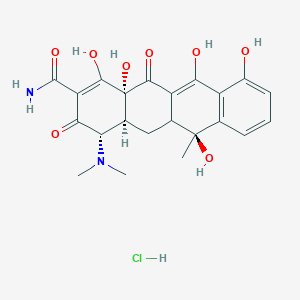
Achromycin hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Achromycin hydrochloride is synthesized through a series of chemical reactions starting from the fermentation of Streptomyces bacteria. The synthetic route involves the following steps:
Fermentation: The initial step involves the fermentation of Streptomyces bacteria to produce tetracycline.
Isolation and Purification: The tetracycline is then isolated and purified from the fermentation broth.
Chemical Modification: The purified tetracycline undergoes chemical modification to form tetracycline hydrochloride.
Industrial production methods for this compound involve large-scale fermentation processes followed by chemical modification and purification to obtain the final product .
Analyse Chemischer Reaktionen
Achromycin hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of degradation products.
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: This compound can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common reagents and conditions used in these reactions include dilute acids, alkali hydroxide solutions, and alcohol. Major products formed from these reactions include degradation products and modified tetracycline derivatives .
Wissenschaftliche Forschungsanwendungen
Achromycin hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in various chemical studies to understand the behavior of tetracycline antibiotics.
Wirkmechanismus
Achromycin hydrochloride exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit of susceptible bacteria, preventing the attachment of aminoacyl-tRNA to the ribosome acceptor site. This action inhibits the addition of new amino acids to the growing peptide chain, effectively stopping protein synthesis . Additionally, it may cause alterations in the cytoplasmic membrane, leading to leakage of intracellular components .
Vergleich Mit ähnlichen Verbindungen
Achromycin hydrochloride is part of the tetracycline class of antibiotics, which includes other compounds such as doxycycline, minocycline, and demeclocycline . Compared to these similar compounds, this compound has a broad spectrum of activity and is effective against a wide range of bacterial infections. it is less effective against tetracycline-resistant bacteria, which have developed mechanisms to evade its action .
Similar Compounds
- Doxycycline
- Minocycline
- Demeclocycline
- Eravacycline
- Omadacycline
This compound remains a valuable antibiotic in the treatment of various bacterial infections, despite the emergence of antibiotic resistance.
Eigenschaften
Molekularformel |
C22H25ClN2O8 |
|---|---|
Molekulargewicht |
480.9 g/mol |
IUPAC-Name |
(4S,4aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H24N2O8.ClH/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);1H/t9?,10-,15-,21+,22-;/m0./s1 |
InChI-Schlüssel |
YCIHPQHVWDULOY-BZJZLAOJSA-N |
Isomerische SMILES |
C[C@@]1(C2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl |
Kanonische SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


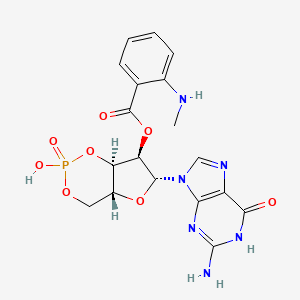

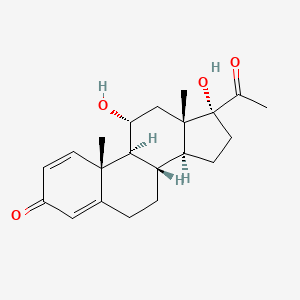
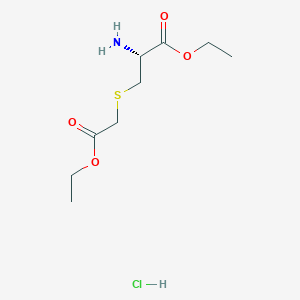
![1-[(3aR,4S,6aS)-4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3-(4-methylphenyl)sulfonylurea](/img/structure/B13408251.png)
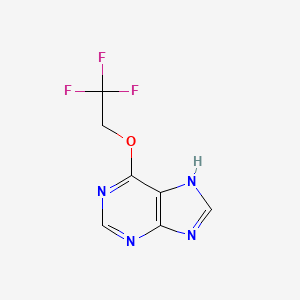


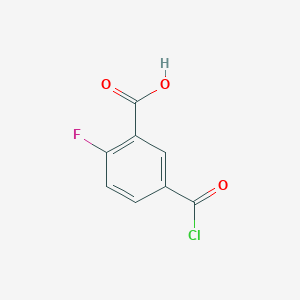
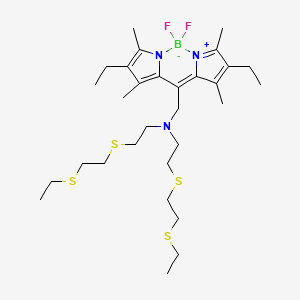
![2-[Di(methyl-d3)amino]-1-propanol](/img/structure/B13408278.png)
![4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B13408288.png)
